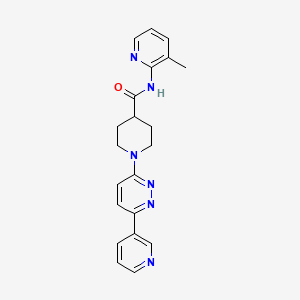

![molecular formula C21H25N5O4S B2839995 2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251613-09-8](/img/structure/B2839995.png)

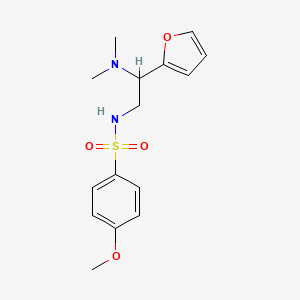

2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It is a potential c-Met kinase inhibitor , which means it could have significant applications in cancer treatment. The compound is part of a series of derivatives that were designed and evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines, which are structurally similar to your compound, has been achieved through a mild, efficient, and operationally simple one-pot process . This process involves the use of easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound, as with other [1,2,4]triazolo[4,3-a]pyrazine derivatives, is complex and includes a 4-oxo-pyridazinone moiety . This structure is likely to contribute to its potential as a c-Met kinase inhibitor .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyridines include a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure is highly efficient and shows good economical and environmental advantages .科学的研究の応用

Insecticidal Applications

Compounds synthesized from precursors related to the triazolopyrazine derivatives have been evaluated for their insecticidal properties. For instance, various heterocycles incorporating a thiadiazole moiety were assessed against the cotton leafworm, Spodoptera littoralis, highlighting the potential of these compounds in pest control strategies (Fadda et al., 2017).

Anticancer and Antimicrobial Applications

Research has demonstrated the synthesis of antipyrine-based heterocycles, revealing that some of these compounds exhibit notable anticancer and antimicrobial activities. This suggests their potential utility in the development of new therapeutic agents targeting various types of cancers and microbial infections (Riyadh et al., 2013).

Synthesis of Heterocyclic Compounds

The versatility of triazolopyrazine derivatives extends into the synthesis of a wide array of heterocyclic systems. These systems are crucial in medicinal chemistry due to their biological relevance and potential therapeutic applications. For example, the synthesis of novel thiophene, thienopyrimidine, and thienothiadiazine derivatives showcases the compound's role as a precursor in the creation of heterocyclic compounds with anticipated biological activities (Aly et al., 2011).

作用機序

将来の方向性

The compound shows promise as a potential c-Met kinase inhibitor, suggesting it could have significant applications in cancer treatment . Future research could focus on further evaluating its efficacy against different cancer cell lines and optimizing its structure to enhance its inhibitory activity .

特性

IUPAC Name |

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S/c1-29-16-9-8-14(12-17(16)30-2)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOUSBBDQPMFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2839916.png)

![N-(4-(diethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2839919.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2839922.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2839924.png)

![methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2839925.png)

![11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2839928.png)

![(2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2839931.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2839932.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-enamide](/img/structure/B2839933.png)